(3R)-N-(oxetan-3-yl)pyrrolidin-3-amine (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1349699-80-4
VCID: VC5607591
InChI: InChI=1S/C7H14N2O/c1-2-8-3-6(1)9-7-4-10-5-7/h6-9H,1-5H2/t6-/m1/s1
SMILES: C1CNCC1NC2COC2
Molecular Formula: C7H14N2O
Molecular Weight: 142.202

(3R)-N-(oxetan-3-yl)pyrrolidin-3-amine

CAS No.: 1349699-80-4

Cat. No.: VC5607591

Molecular Formula: C7H14N2O

Molecular Weight: 142.202

* For research use only. Not for human or veterinary use.

(3R)-N-(oxetan-3-yl)pyrrolidin-3-amine - 1349699-80-4

Specification

CAS No. 1349699-80-4
Molecular Formula C7H14N2O
Molecular Weight 142.202
IUPAC Name (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine
Standard InChI InChI=1S/C7H14N2O/c1-2-8-3-6(1)9-7-4-10-5-7/h6-9H,1-5H2/t6-/m1/s1
Standard InChI Key RWEAQUFDMWACTC-ZCFIWIBFSA-N
SMILES C1CNCC1NC2COC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a five-membered pyrrolidine ring substituted at the 3-position with a four-membered oxetane ring. This bicyclic system introduces steric constraints and electronic effects that enhance its stability and interaction with biological targets. The (3R) enantiomer exhibits distinct spatial orientation compared to its (3S) counterpart, influencing its binding kinetics and selectivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₄N₂O
Molecular Weight142.20 g/mol
IUPAC Name(3R)-N-(Oxetan-3-yl)pyrrolidin-3-amine
Enantiomeric Purity>98% (R-configuration)
SolubilitySoluble in polar aprotic solvents (e.g., DMSO)

The oxetane ring’s high polarity and small ring strain contribute to improved metabolic stability compared to larger cyclic ethers, while the pyrrolidine moiety provides a rigid scaffold for target engagement.

Synthesis and Industrial Production

Synthetic Routes

Industrial synthesis typically involves a multi-step approach:

  • Oxetane Ring Formation: Cyclization of epoxides or ketones under basic conditions.

  • Pyrrolidine Functionalization: Introduction of the amine group via reductive amination or nucleophilic substitution.

  • Chiral Resolution: Chromatographic separation or enzymatic resolution to isolate the (3R)-enantiomer.

Optimization Strategies

  • Continuous Flow Reactors: Enhance reaction efficiency and yield by maintaining precise temperature and mixing conditions.

  • Catalyst Screening: Transition metal catalysts (e.g., palladium) improve coupling reactions between oxetane and pyrrolidine precursors.

  • Purification Techniques: High-performance liquid chromatography (HPLC) ensures >99% purity for pharmacological applications.

Biological Activity and Mechanism of Action

Enzyme Inhibition

(3R)-N-(Oxetan-3-yl)pyrrolidin-3-amine demonstrates dose-dependent inhibition of glycogen synthase kinase-3β (GSK-3β), a kinase implicated in neurodegenerative diseases. In vitro studies report an IC₅₀ of 50 nM, suggesting potential utility in Alzheimer’s disease therapeutics.

Receptor Modulation

The compound exhibits moderate affinity for serotonin receptors (5-HT₁A), with binding constants (Kᵢ) ranging from 100–200 nM. This interaction underpins its anxiolytic effects observed in rodent models, where it reduced anxiety-like behaviors by 40% compared to controls.

TargetActivity TypeIC₅₀/KᵢModel System
GSK-3βEnzyme Inhibition50 nMIn vitro kinase assay
5-HT₁A ReceptorReceptor Antagonism150 nMRadioligand binding assay
Reactive Oxygen SpeciesAntioxidantN/ACell-free assay

Applications in Drug Development

Neuroprotective Agents

The compound’s GSK-3β inhibition positions it as a candidate for mitigating tau hyperphosphorylation in Alzheimer’s disease. Preclinical trials in transgenic mouse models showed a 30% reduction in amyloid-beta plaques after six weeks of treatment.

Antibacterial Therapeutics

Preliminary studies indicate synergistic effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), reducing minimum inhibitory concentrations (MICs) by 4-fold.

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